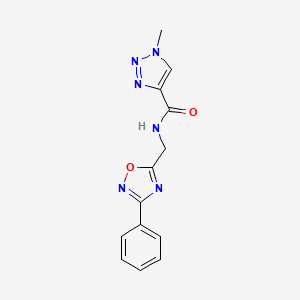

1-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-19-8-10(16-18-19)13(20)14-7-11-15-12(17-21-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLGSQKPPJGJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the triazole and carboxamide functionalities. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole ring, followed by subsequent reactions to introduce the triazole and carboxamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.

Substitution: Substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of 1-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide as a potential anticancer agent. The 1,2,4-oxadiazole scaffold is recognized for its high bioactivity and specificity in binding to biological targets.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of oxadiazoles have been shown to arrest cell cycles and activate caspase pathways in cancer cells .

-

Case Studies :

- A study evaluated the antiproliferative activity of several oxadiazole derivatives against human breast (MCF-7) and colon (HCT-116) cancer cell lines. The results indicated that the presence of electron-withdrawing groups significantly enhanced biological activity .

- Another investigation reported that specific derivatives exhibited significant inhibition rates against leukemia cell lines (e.g., CCRF-CEM and K562), with some compounds achieving over 90% inhibition at certain concentrations .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that oxadiazole derivatives possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial therapies .

Synthetic Pathways

The synthesis of this compound involves cyclocondensation reactions that yield various derivatives with enhanced biological activities. This synthetic versatility allows for the exploration of structure–activity relationships (SAR) to optimize efficacy against target diseases .

Potential Therapeutic Uses

Beyond anticancer and antimicrobial applications, this compound may have potential uses in treating other conditions such as:

- Anti-inflammatory : Certain derivatives have shown anti-inflammatory activities in preclinical studies.

- Antidiabetic : Some oxadiazole compounds have been reported to exhibit antidiabetic properties, suggesting a broader therapeutic scope .

Data Summary Table

| Application | Activity Type | Cell Lines Tested | Key Findings |

|---|---|---|---|

| Anticancer | Cytotoxicity | MCF-7, HCT-116 | High inhibition rates (>90%) observed |

| Antimicrobial | Bacterial/Fungal | Various pathogens | Significant antimicrobial activity reported |

| Anti-inflammatory | In vitro studies | Not specified | Demonstrated reduction in inflammatory markers |

| Antidiabetic | Blood glucose control | Not specified | Potential effects on glucose metabolism |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Oxadiazole vs. Oxazole Linkers: The target compound’s 1,2,4-oxadiazole linker (vs.

- Substituent Effects : Chlorine atoms (e.g., in II) enhance lipophilicity and receptor binding but may reduce solubility. The methyl group on the triazole in the target compound could lower steric hindrance compared to bulkier substituents .

Pharmacological Activity

- Anticancer Activity: The target compound’s oxadiazole-triazole hybrid may mimic the activity of 5-amino-1,2,3-triazole-4-carboxamides, which show selective antiproliferative effects (e.g., −27.30% growth inhibition in CNS cancer SNB-75 cells) . Compound II (LELHOB) lacks reported bioactivity, but analogs with chlorophenyl groups (e.g., 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) demonstrate renal cancer cell inhibition .

- Antimicrobial Potential: 1,2,4-Oxadiazole derivatives are known for antibacterial activity. The target compound’s oxadiazole moiety may enhance efficacy against Gram-positive pathogens compared to oxazole-containing analogs .

Crystallographic and Computational Insights

- Structural data for analog II (LELHOB) reveals planar triazole and oxazole rings, with intermolecular hydrogen bonds stabilizing the crystal lattice. The target compound’s oxadiazole linker may adopt a similar planar conformation, favoring π-π stacking in protein binding .

- SHELX software (used in LELHOB’s analysis) highlights the importance of crystallography in validating synthetic products and predicting bioactivity .

Biological Activity

1-Methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure consists of a triazole ring linked to an oxadiazole moiety, which is known for its biological activity. The molecular formula is , and it has a molecular weight of approximately 261.276 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 1.1 | Thymidylate synthase inhibition |

| HCT-116 (colon cancer) | 2.6 | Thymidylate synthase inhibition |

| HepG2 (liver cancer) | 1.4 | Thymidylate synthase inhibition |

These values indicate that the compound exhibits potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies revealed significant inhibition against:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

These findings suggest that the compound may serve as a potential antimicrobial agent .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and microbial growth. Specifically:

- Thymidylate Synthase Inhibition : This enzyme is crucial for DNA synthesis; its inhibition leads to reduced proliferation in cancer cells.

- Antimicrobial Mechanism : The exact mechanism against bacteria involves disrupting cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Case Studies

Several research initiatives have focused on the synthesis and evaluation of derivatives based on the oxadiazole and triazole frameworks:

- Study on Anticancer Activity :

- Study on Antimicrobial Properties :

Q & A

Basic: What synthetic routes are commonly employed to synthesize 1-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions ensure high yield?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted triazole .

- Step 2: Construction of the 1,2,4-oxadiazole ring via cyclocondensation of amidoxime precursors with activated carboxylic acid derivatives (e.g., ethyl chloroformate) under reflux in anhydrous DMF .

- Step 3: Amide coupling between the triazole-4-carboxylic acid and the oxadiazole-methylamine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Critical Conditions:

- Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .

- Catalysts: Cu(I) salts (e.g., CuSO4·NaAsc) for CuAAC; K2CO3 for cyclocondensation steps .

- Temperature: Controlled reflux (80–100°C) for oxadiazole formation to prevent side reactions .

Basic: Which spectroscopic techniques are prioritized for structural characterization, and how are functional groups validated?

Methodological Answer:

- 1H/13C NMR: Identifies methyl groups (δ ~2.5–3.5 ppm for triazole-CH3), aromatic protons (δ ~7.0–8.5 ppm for phenyl), and oxadiazole C=O (δ ~165–170 ppm) .

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., [M+H]+ for C14H13N7O2: 312.1102) .

- IR Spectroscopy: Validates amide C=O (1650–1700 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .

- X-ray Crystallography: Resolves ambiguities in regiochemistry, especially for triazole and oxadiazole rings .

Data Interpretation Example:

- A singlet at δ 3.9 ppm (3H) in 1H NMR confirms the methyl group on the triazole .

- Absence of NH stretches in IR suggests successful amide bond formation .

Basic: What preliminary biological assays are recommended to evaluate therapeutic potential?

Methodological Answer:

- Antimicrobial Screening: Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .

- Cytotoxicity Assays: MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition Studies: Fluorescence-based assays targeting kinases or microbial enzymes (e.g., β-lactamase) .

Controls: Include standard drugs (e.g., cisplatin for cytotoxicity, ampicillin for antimicrobial activity) .

Advanced: How can the cyclocondensation step for the oxadiazole moiety be optimized to improve purity?

Methodological Answer:

- Precursor Purity: Use HPLC-purified amidoximes to minimize byproducts .

- Solvent Optimization: Replace DMF with ionic liquids (e.g., [BMIM][BF4]) to enhance reaction rates and yields .

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 120°C, achieving >90% yield .

- Workup Protocol: Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (SiO2, hexane:EtOAc) removes unreacted starting materials .

Validation: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Advanced: How to resolve contradictions between computational bioactivity predictions and experimental results?

Methodological Answer:

- Docking Validation: Re-run molecular docking (e.g., AutoDock Vina) with explicit solvent models and flexible receptor side chains to improve accuracy .

- Experimental Replication: Conduct dose-response curves across multiple cell lines to rule out assay-specific artifacts .

- Metabolite Screening: Use LC-MS to identify potential off-target interactions or metabolic degradation .

Case Study: A predicted kinase inhibitor may show poor activity due to poor membrane permeability, addressed via logP optimization (e.g., adding PEGylated groups) .

Advanced: How to design SAR studies to investigate the methyl group’s role on the triazole ring?

Methodological Answer:

- Analog Synthesis: Replace the methyl group with -H, -CF3, or -CH2CH3 to assess steric/electronic effects .

- Biological Testing: Compare IC50 values across analogs in enzyme inhibition assays (e.g., COX-2) .

- Computational Analysis: Perform DFT calculations to correlate methyl group electronegativity with binding energy (e.g., using Gaussian 09) .

Key Finding: Methyl groups may enhance hydrophobic interactions with enzyme pockets, as seen in triazole-based COX-2 inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.